molecular formula C16H18F2N4O2 B2770830 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide CAS No. 1251621-59-6

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide

Cat. No.: B2770830
CAS No.: 1251621-59-6
M. Wt: 336.343
InChI Key: CWIHCHBWHUKXFQ-UHFFFAOYSA-N
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Description

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C16H18F2N4O2 and its molecular weight is 336.343. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Research has demonstrated the synthesis and antimicrobial activity of new pyrimidinone derivatives. These compounds were developed as potential antimicrobial agents, with some showing good antibacterial and antifungal activities comparable to established drugs like streptomycin and fusidic acid. This indicates the potential application of pyrimidinone derivatives in combating microbial infections (Hossan et al., 2012).

Antitumor Agents

The compound is also structurally similar to derivatives studied for their antitumor properties. For example, research into classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines has shown potential as dual thymidylate synthase and dihydrofolate reductase inhibitors, highlighting their use as antitumor agents. Such compounds have been shown to afford nanomolar GI50 values against tumor cells in culture, indicating their significant potential in cancer therapy (Gangjee et al., 2009).

Structural and Synthetic Studies

The synthesis of pyrimidinone derivatives involves intricate chemical reactions and structural analyses, including X-ray crystallography, to elucidate their molecular configurations. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry (Subasri et al., 2016).

Properties

IUPAC Name

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O2/c1-3-13-9(2)15(24)22(16(19)21-13)8-14(23)20-7-10-4-5-11(17)6-12(10)18/h4-6H,3,7-8H2,1-2H3,(H2,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIHCHBWHUKXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.